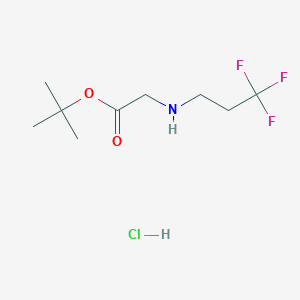

tert-Butyl (3,3,3-trifluoropropyl)glycinate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl (3,3,3-trifluoropropyl)glycinate hydrochloride” is a chemical compound with the molecular formula C9H17ClF3NO2 . It is related to “Glycine tert-butyl ester hydrochloride”, which is also known as “tert-Butyl aminoacetate hydrochloride” and has the molecular formula H2NCH2CO2C(CH3)3 · HCl .

Synthesis Analysis

While specific synthesis methods for “tert-Butyl (3,3,3-trifluoropropyl)glycinate hydrochloride” were not found, related compounds such as “tert-Butyl glycinate” have been synthesized through a combination of anionic ring-opening polymerization and atom transfer radical polymerization (ATRP) of styrene and tert-butyl acrylate .Molecular Structure Analysis

The molecular structure of “tert-Butyl (3,3,3-trifluoropropyl)glycinate hydrochloride” can be represented by the SMILES string Cl.CC©©OC(=O)CN . The InChI key for this compound is OSWULUXZFOQIRU-UHFFFAOYSA-N .Scientific Research Applications

Camphor-Derived Alcohols and tert-Butyl Glycinate

- Research has explored the reaction between camphor derivatives and tert-butyl glycinate, highlighting the substitution reactions and stereoselectivity in these processes (Mcintosh, Cassidy, & Matassa, 1989).

Synthesis of tert-Butyl Isocyanoacetate

- A study focused on synthesizing tert-butyl isocyanoacetate from glycine tert-butyl ester hydrochloride, noting its suitability for commercialization due to simple post-treatment and high yield (Xiong Jun-jiao, 2009).

N-Deprotection of tert-Butyl 2-(Trifluoroacetylamino) Esters

- This research demonstrated the chemoselective hydrolysis of tert-butyl 2-(trifluoroacetylamino) carboxylates to tert-butyl 2-amino carboxylates under phase transfer catalysis conditions, emphasizing the yield and efficiency of the process (Albanese et al., 1997).

Synthesis of Pyrrolidin-2-ylidene Glycinate

- A method for synthesizing tert-butyl (E)-pyrrolidin-2-ylidene glycinate using key reactions like Horner-Emmons olefination and intramolecular 1, 3-dipolar cycloaddition was reported, highlighting the efficiency and stereoselectivity of the synthesis (Konda et al., 1999).

Enantioselective Alkylation of Glycinate Ester

- A study described the enantioselective alkylation of N-(Diphenylmethylene)glycinate tert-butyl ester and the synthesis of related compounds, emphasizing the importance of chiral phase-transfer catalysts in achieving enantioselectivity (Shirakawa et al., 2014).

One-Step Synthesis of tert-Butyl Glycinate and Its Hydrochloride Salt

- Research demonstrated a direct synthesis method for tert-butyl glycinate hydrochloride from tert-butyl bromoacetate and liquid ammonia, noting the high yield and purity of the product (Z. Xi, 2002).

Syntheses and Inactivation of GABA Aminotransferase

- A study synthesized (Z)- and (E)-4-amino-2-(trifluoromethyl)-2-butenoic acid and investigated their potential as inactivators of gamma-aminobutyric acid aminotransferase, contributing to the understanding of enzyme activity and inhibition (Johnson & Silverman, 1999).

properties

IUPAC Name |

tert-butyl 2-(3,3,3-trifluoropropylamino)acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F3NO2.ClH/c1-8(2,3)15-7(14)6-13-5-4-9(10,11)12;/h13H,4-6H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMNAPDMFDLAHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNCCC(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2371507.png)

![3-(2-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2371508.png)

![{[3-(5-Methylthio-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}piperidine](/img/structure/B2371509.png)

![N-(3-chloro-4-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2371514.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2371515.png)

![benzo[d][1,3]dioxol-5-yl(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2371517.png)

![3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride](/img/structure/B2371529.png)